molecular formula C44H58N4O12 B10821134 (12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie

(12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie

Cat. No.: B10821134
M. Wt: 834.9 g/mol
InChI Key: JEGGQYICWGMXOZ-GMPMKFSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FCE-22250 is a broad-spectrum antibiotic that is active against Mycobacterium species. It belongs to the rifamycin class of antibiotics, which are known for their potent antibacterial properties. FCE-22250 has shown excellent in vitro activity against various intracellular pathogens, making it a promising candidate for treating infections caused by these organisms .

Preparation Methods

The synthesis of FCE-22250 involves several steps:

Chemical Reactions Analysis

FCE-22250 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its structure, potentially altering its antibacterial properties.

    Substitution: FCE-22250 can undergo substitution reactions, where functional groups are replaced by others, leading to the formation of new compounds.

Common reagents used in these reactions include manganese dioxide, hydrazine, and piperidyl chloroformiminium chloride. The major products formed from these reactions are derivatives of rifamycin, which may have different antibacterial activities .

Scientific Research Applications

FCE-22250 has several scientific research applications:

Mechanism of Action

FCE-22250 exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds to the beta subunit of bacterial DNA-dependent RNA polymerase, preventing the transcription of RNA from DNA. This inhibition of RNA synthesis ultimately leads to the death of the bacterial cell. The molecular targets of FCE-22250 are the bacterial RNA polymerase and the pathways involved in RNA synthesis .

Comparison with Similar Compounds

FCE-22250 is compared with other rifamycin derivatives, such as rifampicin and rifabutin. While all these compounds share a similar mechanism of action, FCE-22250 has shown superior in vitro activity against certain intracellular pathogens, such as Legionella and Chlamydia trachomatis . This makes FCE-22250 a unique and promising candidate for treating infections caused by these organisms.

Similar Compounds

Properties

Molecular Formula

C44H58N4O12

Molecular Weight

834.9 g/mol

IUPAC Name

[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C44H58N4O12/c1-22-14-13-15-23(2)43(56)47-34-29(20-45-46-21-48-17-11-10-12-18-48)38(53)31-32(39(34)54)37(52)27(6)41-33(31)42(55)44(8,60-41)58-19-16-30(57-9)24(3)40(59-28(7)49)26(5)36(51)25(4)35(22)50/h13-16,19-22,24-26,30,35-36,40,50-54H,10-12,17-18H2,1-9H3,(H,47,56)/b14-13+,19-16+,23-15-,45-20+,46-21+

InChI Key

JEGGQYICWGMXOZ-GMPMKFSHSA-N

Isomeric SMILES

CC1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N=C/N5CCCCC5)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN=CN5CCCCC5)C

Origin of Product

United States

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